
1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research. Thioflavin T is a member of the thioflavin family of dyes that are commonly used to detect amyloid fibrils in biological samples. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the formation, structure, and function of amyloid fibrils, as well as to develop new diagnostic and therapeutic strategies for these diseases.
Mécanisme D'action
Thioflavin T binds to amyloid fibrils through hydrophobic interactions with the exposed aromatic residues in the fibril structure. Thioflavin T binding induces a conformational change in the dye molecule, resulting in a red shift in the fluorescence emission spectrum. The binding of 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione T to amyloid fibrils is highly specific and does not interfere with the normal function of the protein or peptide that forms the fibril.
Biochemical and Physiological Effects
Thioflavin T does not have any known biochemical or physiological effects on living organisms. Thioflavin T is a non-toxic dye that is widely used in scientific research and diagnostic applications. Thioflavin T is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Thioflavin T has several advantages as a tool for studying amyloid fibrils and related diseases. Thioflavin T is a highly specific dye that binds to amyloid fibrils with high affinity and emits strong fluorescence upon binding. Thioflavin T is easy to use and can be applied to a variety of biological samples. Thioflavin T is also relatively inexpensive and widely available.
However, 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione T also has some limitations. Thioflavin T is a small molecule that can bind to other proteins and peptides in addition to amyloid fibrils, leading to false positive results. Thioflavin T also has limited sensitivity for detecting small amounts of amyloid fibrils. Thioflavin T is also not suitable for in vivo imaging of amyloid fibrils due to its limited penetration into tissues.
Orientations Futures
Thioflavin T has been extensively used in scientific research to study amyloid fibrils and related diseases. However, there is still much to be learned about the structure, function, and role of amyloid fibrils in disease. There are several future directions for research using 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione T and related dyes:
1. Development of new this compound T derivatives with improved properties, such as increased solubility or enhanced fluorescence.
2. Development of new methods for detecting and imaging amyloid fibrils in vivo.
3. Identification of new compounds that can inhibit amyloid fibril formation or promote the clearance of amyloid fibrils from the body.
4. Investigation of the role of amyloid fibrils in other diseases, such as type 2 diabetes and prion diseases.
5. Development of new diagnostic and therapeutic strategies for amyloid fibril-related diseases based on this compound T and related dyes.
Méthodes De Synthèse
Thioflavin T can be synthesized using a number of different methods. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate to form 2-thienylmethyleneacetoacetate. This compound is then reacted with urea to form 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of this compound T can be modified to produce derivatives with different properties, such as increased solubility or enhanced fluorescence.
Applications De Recherche Scientifique
Thioflavin T has been extensively used in scientific research to study amyloid fibrils and related diseases. Thioflavin T is a highly specific dye that binds to amyloid fibrils with high affinity and emits strong fluorescence upon binding. Thioflavin T can be used to detect amyloid fibrils in a variety of biological samples, including brain tissue, cerebrospinal fluid, and blood plasma. Thioflavin T has been used to study the kinetics of amyloid fibril formation, the structure of amyloid fibrils, and the effects of drugs and other compounds on amyloid fibril formation and stability.
Propriétés
IUPAC Name |
(5Z)-1-methyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-12-9(14)7(8(13)11-10(12)15)5-6-3-2-4-16-6/h2-5H,1H3,(H,11,13,15)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQFFDDZHZDNO-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CS2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CS2)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![N-[3-(aminocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5024333.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)
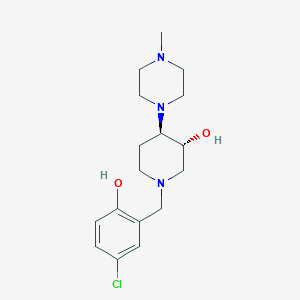
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
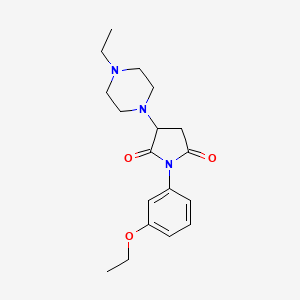
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
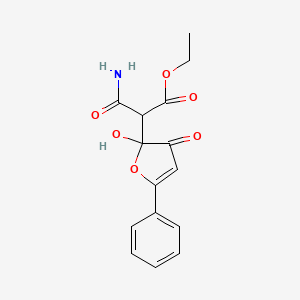
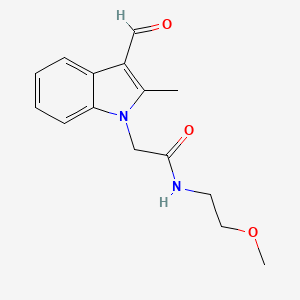
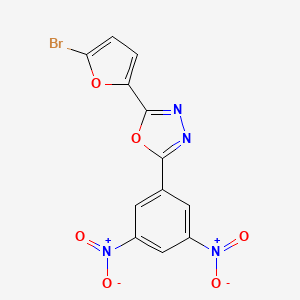
![1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)